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Introduction

Cefazolin is a first-generation cephalosporin antibiotic with a broad spectrum of activity against
many Gram-positive and some Gram-negative bacteria. It is commonly used for surgical
prophylaxis and for treating various infections. However, the emergence and spread of
resistance to Cefazolin pose a significant challenge in clinical settings. Accurate and timely
detection of Cefazolin resistance in clinical isolates is crucial for appropriate patient
management and for monitoring the epidemiology of antibiotic resistance.

These application notes provide detailed protocols for the phenotypic and genotypic detection
of Cefazolin resistance in clinical isolates. The methods described are based on established
guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European
Committee on Antimicrobial Susceptibility Testing (EUCAST).

Phenotypic Methods for Cefazolin Resistance
Detection

Phenotypic methods directly measure the susceptibility of a bacterial isolate to an antimicrobial
agent by observing its growth in the presence of the drug. These methods are considered the
gold standard for determining antimicrobial resistance.
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Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer disk diffusion test is a widely used qualitative method to determine the
susceptibility of bacteria to antibiotics.[1][2][3] A paper disk impregnated with a specific
concentration of Cefazolin is placed on an agar plate inoculated with the test organism. The
antibiotic diffuses into the agar, creating a concentration gradient. If the organism is
susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is
measured and interpreted according to standardized criteria.

Experimental Protocol: Kirby-Bauer Disk Diffusion

Materials:

Mueller-Hinton agar (MHA) plates (4 mm depth)

o Cefazolin (CZ) 30 pg disks

 Sterile cotton swabs

» 0.85% sterile saline or Tryptic Soy Broth

¢ 0.5 McFarland turbidity standard

» Bacterial colonies of the clinical isolate (18-24 hours old)
e Incubator (35°C + 2°C)

e Metric ruler or caliper

e Forceps or disk dispenser

Procedure:

e Inoculum Preparation:

o Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

o Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
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o Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This
corresponds to approximately 1.5 x 108 CFU/mL.

¢ |noculation of MHA Plate:

o Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted
suspension.

o Rotate the swab firmly against the inside wall of the tube above the fluid level to remove
excess inoculum.

o Streak the entire surface of the MHA plate evenly in three directions, rotating the plate
approximately 60° after each streaking to ensure uniform growth.

o Finally, swab the rim of the agar.
o Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes.[4][5]
o Application of Antibiotic Disks:

o Aseptically apply a Cefazolin (30 ug) disk to the surface of the inoculated MHA plate using
sterile forceps or a disk dispenser.

o Ensure the disk is in firm contact with the agar. Disks should be placed at least 24 mm
apart.

e Incubation:
o Invert the plates and incubate at 35°C + 2°C for 16-20 hours in ambient air.
e Measurement and Interpretation:

o After incubation, measure the diameter of the zone of complete growth inhibition in
millimeters (mm), including the diameter of the disk.

o Interpret the results as Susceptible (S), Intermediate (1), or Resistant (R) based on the
interpretive criteria provided in the tables below.
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Data Presentation: Cefazolin Disk Diffusion Interpretive Criteria

Table 1: CLSI Cefazolin Disk Diffusion Interpretive Criteria (Zone Diameter in mm)

Organism . Susceptible . .

Disk Content Intermediate () Resistant (R)
Group (S)
Enterobacterales 30 g >18 15-17 <14
Staphylococcus

30 ug =21 - <20
aureus

Source: Based on CLSI M100 guidelines.

Table 2: EUCAST Cefazolin Disk Diffusion Interpretive Criteria (Zone Diameter in mm)

Organism Group Disk Content Susceptible (S) Resistant (R)
Enterobacterales 30 ug >19 <19
Staphylococcus

30 pg >25 <25
aureus

Source: Based on EUCAST Breakpoint Tables.

Workflow for Kirby-Bauer Disk Diffusion Test
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Caption: Workflow of the Kirby-Bauer disk diffusion method.
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Broth Microdilution for Minimum Inhibitory
Concentration (MIC) Determination

Broth microdilution is a quantitative method used to determine the minimum inhibitory
concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a
microorganism. This method involves preparing two-fold serial dilutions of the antibiotic in a
liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a
standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that
prevents visible bacterial growth after incubation.

Experimental Protocol: Broth Microdilution

Materials:

» Cation-adjusted Mueller-Hinton Broth (CAMHB)

» Cefazolin stock solution

o Sterile 96-well microtiter plates

o Standardized bacterial inoculum (approximately 5 x 10> CFU/mL)
o Multichannel pipette

e Incubator (35°C + 2°C)

Plate reader (optional)

Procedure:

e Preparation of Antibiotic Dilutions:

o Prepare serial two-fold dilutions of Cefazolin in CAMHB in the wells of a 96-well plate. The
final volume in each well after adding the inoculum should be 100 pL. The concentration
range should encompass the expected MIC and the interpretive breakpoints.

o Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
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 Inoculum Preparation:

o Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

o Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10°
CFU/mL in each well after inoculation.

¢ |noculation:

o Inoculate each well (except the sterility control) with the standardized bacterial
suspension.

e |ncubation:

o Incubate the microtiter plate at 35°C + 2°C for 16-20 hours in ambient air.

e Reading and Interpretation:

o After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration
of Cefazolin at which there is no visible growth.

o Interpret the MIC value as Susceptible (S), Intermediate (I), or Resistant (R) based on the
breakpoints provided in the tables below.

Data Presentation: Cefazolin MIC Interpretive Criteria

Table 3: CLSI Cefazolin MIC Breakpoints (ug/mL)

Organism Group Susceptible (S) Intermediate (1) Resistant (R)
Enterobacterales <8 16 =32
Staphylococcus

Py <8 - >16
aureus

Source: Based on CLSI M100 guidelines.

Table 4: EUCAST Cefazolin MIC Breakpoints (ug/mL)
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Organism Group Susceptible (S) Resistant (R)
Enterobacterales <1 >2
Staphylococcus aureus <2 >2

Source: Based on EUCAST Breakpoint Tables.

Workflow for Broth Microdilution MIC Test
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Caption: Workflow of the broth microdilution MIC determination.
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Genotypic Methods for Cefazolin Resistance
Detection

Genotypic methods detect the presence of specific resistance genes or mutations in the
bacterial genome. These methods are generally faster than phenotypic tests but may not
always correlate with expressed resistance. For Cefazolin, key resistance genes include blaZ in
Staphylococcus aureus and mecA in methicillin-resistant S. aureus (MRSA).

PCR for Detection of the blaZ Gene

The blaZ gene encodes for a penicillinase that can hydrolyze penicillins and, to some extent,
Cefazolin. Its detection is particularly relevant in S. aureus.

Experimental Protocol: PCR for blaZ Gene Detection
Materials:

o DNA extraction kit or reagents

e PCR thermal cycler

e PCR tubes or plates

o Taq DNA polymerase and buffer

e dNTPs

» blaZ-specific forward and reverse primers
» Nuclease-free water

e Agarose gel electrophoresis equipment

o DNA ladder

Procedure:

o DNA Extraction:
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o Extract genomic DNA from the clinical isolate using a commercial kit or a standard boiling
lysis method.

o Boiling Lysis Method:
1. Suspend 2-5 colonies in 1 mL of sterile deionized water.
2. Boil the suspension for 10 minutes.
3. Centrifuge for 2 minutes to pellet cell debris.

4. Use the supernatant as the DNA template.

o PCR Amplification:

Prepare a PCR master mix containing Tag polymerase, buffer, dNTPs, forward and

[e]

reverse primers for blaZ, and nuclease-free water.

[e]

Example blaZ primers:
» Forward: 5-AAGAGATTTGCCTATGCTTC-3'
» Reverse: 5'-GCTTGACCACTTTTATCAGC-3'

Add the extracted DNA template to the master mix.

[¢]

[e]

Perform PCR with the following cycling conditions:
» [nitial denaturation: 94°C for 5 minutes
» 30 cycles of:

» Denaturation: 94°C for 30 seconds

» Annealing: 55°C for 30 seconds

» Extension: 72°C for 1 minute

= Final extension: 72°C for 7 minutes
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e Detection of PCR Product:
o Analyze the PCR product by agarose gel electrophoresis.

o The presence of a band of the expected size (e.g., ~517 bp for the primers above)
indicates the presence of the blaZ gene.

PCR for Detection of the mecA Gene

The mecA gene encodes for a penicillin-binding protein (PBP2a) that has a low affinity for beta-
lactam antibiotics, conferring resistance to methicillin and all other beta-lactams, including
Cefazolin. Its detection is the gold standard for identifying MRSA.

Experimental Protocol: PCR for mecA Gene Detection
Materials:
e Same as for blaz PCR, but with mecA-specific primers.
Procedure:
» DNA Extraction:
o Follow the same DNA extraction protocol as for blaZ detection.

o PCR Amplification:

[¢]

Prepare a PCR master mix with mecA-specific primers.

o

Example mecA primers:

s Forward: 5'-GTAGAAATGACTGAACGTCCG-3'

= Reverse: 5-CCAATTCCACATTGTTTCGGT-3'

[¢]

Perform PCR with the following cycling conditions:

= |nitial denaturation: 94°C for 4 minutes
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» 35 cycles of:
» Denaturation: 94°C for 45 seconds
» Annealing: 55°C for 45 seconds
» Extension: 72°C for 1 minute

s Final extension: 72°C for 10 minutes

o Detection of PCR Product:
o Analyze the PCR product by agarose gel electrophoresis.

o The presence of a band of the expected size (e.g., ~310 bp for the primers above)
indicates the presence of the mecA gene.

Workflow for Genotypic Resistance Detection
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Caption: General workflow for genotypic detection of resistance genes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b1203779?utm_src=pdf-body-img
https://www.benchchem.com/product/b1203779?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

References

e 1. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]

o 2. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

e 3. microbenotes.com [microbenotes.com]

e 4. asm.org [asm.org]

e 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

 To cite this document: BenchChem. [Application Notes and Protocols for Detecting Cefazolin
Resistance in Clinical Isolates]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1203779#methods-for-detecting-cefazolin-
resistance-in-clinical-isolates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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